4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzofuran moiety, the piperidine ring, and the subsequent coupling of these components. Common synthetic routes may include:
Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of Piperidine Ring: This step often involves the use of piperidine derivatives and suitable reagents to form the desired ring structure.
Coupling Reactions: The final step involves coupling the benzofuran and piperidine components using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: These may include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Scientific Research Applications
4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(1-Benzofuran-2-ylcarbonyl)amino]benzoate: Shares the benzofuran moiety but differs in other structural components.
Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate: Similar in structure but with different substituents.
Properties
Molecular Formula |
C27H33N3O4 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-[1-benzofuran-2-carbonyl(2-methoxyethyl)amino]-N-phenyl-1-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H33N3O4/c1-20(2)29-15-13-27(14-16-29,26(32)28-22-10-5-4-6-11-22)30(17-18-33-3)25(31)24-19-21-9-7-8-12-23(21)34-24/h4-12,19-20H,13-18H2,1-3H3,(H,28,32) |
InChI Key |
ADHBJSMPSKRNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CCOC)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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